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molecular formula C11H12N4O B8586181 (2,6-dimethylpyridin-3-yl)-(3-methyltriazol-4-yl)methanone

(2,6-dimethylpyridin-3-yl)-(3-methyltriazol-4-yl)methanone

Cat. No. B8586181
M. Wt: 216.24 g/mol
InChI Key: AYWBGFPECYRXOK-UHFFFAOYSA-N
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Patent
US09290476B2

Procedure details

A mixture containing (2,6-dimethylpyridin-3-yl)(1-methyl-1H-1,2,3-triazol-5-yl)methanol (9.8 g, 44.9 mmol, Intermediate 54: step a) and manganese dioxide (18.8 g, 184 mmol) in dry dioxane (225 mL) was heated to 100° C. with stirring. After 1 h, the mixture was cooled to 40° C. The cooled mixture was filtered through a 2 cm pad of Celite rinsing with tetrahydrofuran (100 mL). The filtrate was concentrated to provide the title compound as an off-white solid.
Name
(2,6-dimethylpyridin-3-yl)(1-methyl-1H-1,2,3-triazol-5-yl)methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Intermediate 54
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
225 mL
Type
solvent
Reaction Step Two
Quantity
18.8 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]([CH:8]([C:10]2[N:14]([CH3:15])[N:13]=[N:12][CH:11]=2)[OH:9])=[CH:6][CH:5]=[C:4]([CH3:16])[N:3]=1>O1CCOCC1.[O-2].[O-2].[Mn+4]>[CH3:1][C:2]1[C:7]([C:8]([C:10]2[N:14]([CH3:15])[N:13]=[N:12][CH:11]=2)=[O:9])=[CH:6][CH:5]=[C:4]([CH3:16])[N:3]=1 |f:2.3.4|

Inputs

Step One
Name
(2,6-dimethylpyridin-3-yl)(1-methyl-1H-1,2,3-triazol-5-yl)methanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=NC(=CC=C1C(O)C1=CN=NN1C)C
Name
Intermediate 54
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
225 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
18.8 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The cooled mixture was filtered through a 2 cm pad of Celite
WASH
Type
WASH
Details
rinsing with tetrahydrofuran (100 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1=NC(=CC=C1C(=O)C1=CN=NN1C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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